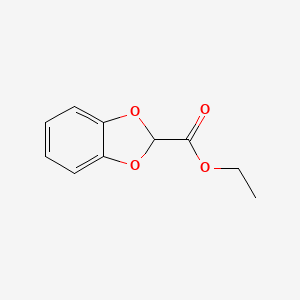

Ethyl 1,3-benzodioxole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-benzodioxole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-12-9(11)10-13-7-5-3-4-6-8(7)14-10/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDKJANEMUWLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1OC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308387 | |

| Record name | Ethyl 1,3-benzodioxole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-45-8 | |

| Record name | Ethyl 1,3-benzodioxole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 203368 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1,3-benzodioxole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1,3 Benzodioxole 2 Carboxylate and Analogues

Classical Esterification Routes to 1,3-Benzodioxole-2-carboxylates

The direct formation of the ester functional group is a cornerstone of synthesizing Ethyl 1,3-benzodioxole-2-carboxylate. These methods are often favored for their efficiency and atom economy.

Acid-Catalyzed Esterification of 1,3-Benzodioxole-2-carboxylic Acid with Ethanol (B145695)

The most common method for preparing esters from carboxylic acids and alcohols is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid (1,3-benzodioxole-2-carboxylic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk

Esterification of Substituted Benzenediols with Dihaloacetic Acid Esters

An alternative strategy for constructing the 1,3-benzodioxole (B145889) ring system and the ester group simultaneously involves the reaction of a substituted 1,2-benzenediol with a dihaloacetic acid ester. prepchem.com A notable example is the synthesis of ethyl 4,5-dichloro-1,3-benzodioxole-2-carboxylate. In this procedure, 3,4-dichloro-1,2-benzenediol is reacted with ethyl dibromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. prepchem.com The reaction mixture is heated to facilitate the double nucleophilic substitution, where the two hydroxyl groups of the benzenediol displace the two bromine atoms on the ethyl dibromoacetate, forming the heterocyclic dioxole ring. prepchem.com

Table 1: Synthesis of Ethyl 4,5-dichloro-1,3-benzodioxole-2-carboxylate

| Reactant | Molar Amount/Mass | Reagent/Solvent | Conditions |

|---|---|---|---|

| 3,4-dichloro-1,2-benzenediol | 11.0 g | Potassium Carbonate (15.38 g) | Stirred at 100°C |

| Ethyl dibromoacetate | 27 g | Dimethylformamide (100 ml) | Under argon atmosphere |

Data sourced from PrepChem.com prepchem.com

Optimization of Reaction Conditions for Enhanced Synthesis Yield and Purity

To maximize the efficiency of synthesis for 1,3-benzodioxole-2-carboxylates and their analogues, optimization of reaction parameters is crucial.

Reaction time and temperature are critical variables that directly influence reaction rate and product yield. For instance, in the synthesis of certain benzodioxole derivatives, reactions can be driven to completion, as monitored by Thin Layer Chromatography (TLC), with optimized heating. researchgate.net In the synthesis of ethyl 4,5-dichloro-1,3-benzodioxole-2-carboxylate, the reaction is conducted at a sustained temperature of 100°C to ensure the reaction proceeds at a reasonable rate. prepchem.com

The choice of solvent can significantly affect the yield of the desired product. Studies on related syntheses have shown that screening various solvents such as methanol, acetonitrile, and dimethylformamide (DMF) is necessary to find the optimal medium. researchgate.net In one optimization study, ethanol was identified as the best solvent among those tested. researchgate.net The use of a large excess of an alcohol as the solvent in Fischer esterification not only facilitates the reaction but can drive the equilibrium to achieve yields as high as 97-99%. masterorganicchemistry.com The catalyst used also plays a pivotal role; while various catalysts like piperidine, acetic acid, and zinc chloride have been tested, molecular iodine (20 mol%) in refluxing ethanol was found to be the most effective condition in a particular synthesis protocol. researchgate.net The absence of a catalyst can lead to no product formation even after extended reaction times. researchgate.net

Table 2: Effect of Solvent and Catalyst on Yield in a Representative Synthesis

| Catalyst (mol%) | Solvent | Yield (%) | Time (h) |

|---|---|---|---|

| Iodine (20) | Ethanol | 92 | 2.5 |

| Iodine (15) | Ethanol | 85 | 3.5 |

| Iodine (25) | Ethanol | 92 | 2.5 |

| Iodine (20) | Methanol | 88 | 3 |

| Iodine (20) | Acetonitrile | 76 | 4 |

| Iodine (20) | DMF | 72 | 4 |

| Piperidine (20) | Ethanol | 65 | 6 |

| Acetic Acid (20) | Ethanol | 58 | 8 |

| p-TSA (20) | Ethanol | 82 | 4 |

| None | Ethanol | 0 | 24 |

Data adapted from a study on a related synthesis. researchgate.net

Multi-Step Synthetic Strategies for this compound Derivatives

For more complex derivatives or when direct esterification is not feasible, multi-step synthetic sequences are employed. These strategies allow for the introduction of various substituents on the benzodioxole framework.

One common multi-step approach involves the activation of the corresponding carboxylic acid. For example, 1,3-benzodioxole-5-carboxylic acid can be converted to its more reactive acid chloride by treating it with oxalyl chloride or thionyl chloride (SOCl₂). chemicalbook.comlibretexts.org This intermediate, an acyl chloride, is highly susceptible to nucleophilic attack. libretexts.org The subsequent reaction of this acyl chloride with ethanol, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl, yields the desired ethyl ester. chemicalbook.com This two-step process, while less direct, is highly effective and avoids the equilibrium limitations of Fischer esterification. chemicalbook.comlibretexts.org

Further derivatization can be achieved through various reactions. For instance, chlorination of the benzene (B151609) ring of a 1,3-benzodioxole derivative can be accomplished using sulfuryl chloride to produce chlorinated analogues, offering a pathway to novel compounds with potentially different properties. epo.org Other strategies can involve reactions like alkylation on the core structure to introduce further diversity. mdpi.com These multi-step approaches provide the flexibility needed to synthesize a wide array of specifically functionalized this compound derivatives for various research applications.

Formation of the 1,3-Benzodioxole Ring System

The foundational step in the synthesis of many derivatives is the construction of the 1,3-benzodioxole ring. This heterocyclic system is typically formed from a catechol (1,2-dihydroxybenzene) precursor.

One common method involves the reaction of catechol with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. wikipedia.org This reaction proceeds via a Williamson ether synthesis-like mechanism, where the catecholate dianion acts as a nucleophile to displace both halide ions, forming the five-membered dioxole ring.

A more versatile approach involves the condensation of catechol with aldehydes or ketones, which forms 2-substituted or 2,2-disubstituted 1,3-benzodioxoles. google.com This reaction is typically acid-catalyzed. For instance, reacting catechol with various aldehydes and ketones in the presence of a carbon-based solid acid and an entrainer like cyclohexane (B81311) can produce the corresponding benzodioxole derivatives with high conversion and selectivity. google.com

Table 1: Comparison of Reagents for 1,3-Benzodioxole Ring Formation

| Catechol Reactant | Methylene (B1212753) Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Catechol | Dihalomethane | Base (e.g., K₂CO₃) | Unsubstituted 1,3-Benzodioxole |

| Catechol | Aldehyde (R-CHO) | Acid Catalyst | 2-Substituted 1,3-Benzodioxole |

Functionalization of the Benzodioxole Core for Ester Formation

Direct synthesis of the target molecule can be achieved by simultaneously forming the ring and introducing the ester functional group. A key strategy involves the reaction of a substituted catechol with a reagent that provides both the C2 carbon and the ester moiety.

For example, the synthesis of ethyl 4,5-dichloro-1,3-benzodioxole-2-carboxylate, an analogue of the target compound, was accomplished by reacting 3,4-dichloro-1,2-benzenediol with ethyl dibromoacetate. prepchem.com In this procedure, a mixture of the substituted catechol, potassium carbonate as a base, and ethyl dibromoacetate in dimethylformamide is heated under an inert atmosphere. prepchem.com The catecholate formed in situ attacks the ethyl dibromoacetate, leading to cyclization and formation of the desired 2-carboxyethyl-substituted benzodioxole.

Derivatization from Precursors like 1,3-Benzodioxole-5-carboxylic Acid

An alternative route involves the modification of a pre-existing benzodioxole derivative. 1,3-Benzodioxole-5-carboxylic acid (piperonylic acid) is a common starting material. nist.govnih.gov While this precursor has the carboxyl group at the 5-position rather than the 2-position, the esterification methods are broadly applicable to other isomers.

The conversion of a carboxylic acid to its corresponding ethyl ester is a standard organic transformation. One effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with a reagent like oxalyl chloride or thionyl chloride in a dry solvent such as dichloromethane. chemicalbook.com After the activation step, the solvent and excess reagent are removed, and the resulting acyl chloride is then reacted with anhydrous ethanol, often in the presence of a non-nucleophilic base like triethylamine, to yield the ethyl ester. chemicalbook.com The final product is typically purified by column chromatography. chemicalbook.com

Table 2: Example of Esterification of 1,3-Benzodioxole-5-carboxylic Acid

| Step | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| 1. Activation | Piperonylic acid, Oxalyl chloride | Dichloromethane | Room temperature, 1 hour | Formation of Piperonyl chloride |

| 2. Esterification | Anhydrous ethanol, Triethylamine | Dichloromethane | Ice bath, then room temp. | Ethyl 1,3-benzodioxole-5-carboxylate |

This data is illustrative of a procedure described for the 5-carboxylic acid isomer. chemicalbook.com

Advanced Synthetic Techniques in Benzodioxole Ester Synthesis

Modern synthetic chemistry offers advanced techniques to improve reaction efficiency and achieve specific stereochemical outcomes.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net The synthesis of 1,3-benzodioxole derivatives is well-suited to this technology. tandfonline.comepa.gov

In a typical microwave-assisted approach, catechol is reacted with a benzoic acid derivative in the presence of polyphosphoric acid, which serves as both a catalyst and a solvent. tandfonline.comtandfonline.com The reaction is heated in a microwave synthesizer for a very short duration, typically ranging from 30 to 120 seconds. tandfonline.com This method has been shown to be highly efficient, with yields reported between 60-85%. tandfonline.com Research indicates that the reaction proceeds more effectively with benzoic acids bearing electron-withdrawing groups. tandfonline.comtandfonline.com The substitution of the carboxylic acid with an ester group was also found to increase the yield, although with a longer reaction time. tandfonline.comtandfonline.com This green chemistry approach is advantageous as it significantly reduces reaction times and avoids the use of toxic organic solvents. tandfonline.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Solvents | Reference |

|---|---|---|---|---|

| Conventional Reflux | 7.5 - 70 hours | 18 - 77% | Various organic solvents | researchgate.net |

Stereoselective Synthesis of Chiral Benzodioxole Derivatives

The synthesis of chiral benzodioxole derivatives, where specific stereoisomers are formed, is a significant challenge in organic synthesis. Such stereocontrol is crucial when these compounds are intended for applications in materials science or as pharmaceutical intermediates.

One strategy is enantiospecific synthesis, which begins with an enantiomerically pure starting material. For example, the synthesis of a complex chiral spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole] was achieved starting from enantiomerically enriched (-)-(1R,5S)-bicyclo[3.3.1]nonane-2,9-dione to unequivocally establish the absolute configuration of the final product. nih.gov

Another approach involves the use of chiral catalysts in asymmetric reactions. While not specific to this compound, studies on related structures demonstrate the principle. For instance, the stereoselective synthesis of substituted 1,4-benzodioxanes has been achieved with high enantioselectivity using chiral transition metal catalysts. researchgate.net Similarly, novel chiral organocatalysts, such as those derived from binaphthylazepine, have been developed and their absolute configurations determined using advanced techniques like vibrational circular dichroism (VCD) spectroscopy combined with DFT computational analysis. mdpi.com These catalysts are designed to create chiral environments that favor the formation of one enantiomer over the other in a reaction.

Purification and Isolation Methodologies in Benzodioxole Ester Synthesis

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for the isolation of benzodioxole esters.

A typical workup procedure begins with quenching the reaction mixture, often by pouring it into water or ice water. chemicalbook.com The product is then extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. google.comnih.gov The combined organic layers are often washed with water or brine to remove water-soluble impurities, and then dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate. chemicalbook.comresearchgate.net

For further purification, column chromatography is frequently utilized. This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel. nih.gov A suitable eluent system, which is a mixture of solvents like n-hexane and ethyl acetate, is chosen to effectively separate the desired product from impurities. chemicalbook.com The progress of the separation is monitored by thin-layer chromatography (TLC). tandfonline.com

Finally, crystallization or recrystallization is a common method to obtain a highly pure solid product. The crude solid is dissolved in a hot solvent or solvent mixture and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. tandfonline.com The resulting crystals are collected by filtration and dried. google.com

Distillation and Chromatography Techniques

Distillation and chromatography are powerful techniques for the separation and purification of organic compounds. Distillation is effective for separating compounds with different boiling points, while chromatography separates substances based on their differential distribution between a stationary phase and a mobile phase.

For volatile compounds, distillation under reduced pressure is a common purification method. This technique is particularly useful for removing non-volatile impurities or for separating the target compound from a high-boiling solvent. In some synthetic procedures involving benzodioxole derivatives, solvents are removed by distillation under reduced pressure to concentrate the product before further purification. chemicalbook.com For instance, after a reaction, the solvent can be distilled off to yield a crude product which can then be subjected to other purification methods like column chromatography. chemicalbook.com

A specific application of distillation in the purification of related compounds is Kugelrohr distillation, a short-path distillation technique suitable for small quantities of high-boiling and/or thermally sensitive compounds. orgsyn.org Another relevant distillation technique is azeotropic distillation. For example, an azeotropic solvent mixture was distilled off during the purification of a benzodioxole heterocyclic compound. google.com

Column chromatography is a widely used method for the purification of this compound analogues. Silica gel is frequently used as the stationary phase due to its polarity and ability to separate a wide range of organic compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The polarity of the eluent is optimized to achieve effective separation.

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the eluent, is also employed for the purification of benzodioxole derivatives, offering a faster separation time. mdpi.com

Detailed examples of chromatographic conditions used for the purification of various benzodioxole analogues are presented in the table below.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Methyl 2-(6-(2-iodobenzoyl)benzo[d] chemicalbook.comprepchem.comdioxol-5-yl)acetate | Silica Gel | n-hexane: ethyl acetate (1:1) | nih.gov |

| Methyl 2-(6-(3-bromobenzoyl)benzo[d] chemicalbook.comprepchem.comdioxol-5-yl)acetate | Silica Gel | n-hexane: ethyl acetate (3:2) | nih.gov |

| Benzo chemicalbook.comprepchem.comdioxole-5-carboxylic acid ethyl ester derivative | Silica Gel | n-hexane: ethyl acetate (10:1 v/v) | chemicalbook.com |

| N-(3,5-dimethoxyphenyl)benzo[d] chemicalbook.comprepchem.comdioxole-5-carboxamide HSD-4 (2b) | Silica Gel | n-hexane: ethyl acetate (3:2) | najah.edu |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid | Silica Gel | Dichloromethane: Methanol (gradient) | mdpi.com |

| N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide | Silica Gel | Dichloromethane: Ethyl acetate (9:1 v/v) | researchgate.net |

Crystallization Procedures

Crystallization is a purification technique that separates a pure solid from a solution. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the impure compound is prepared at a high temperature, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities ideally remain dissolved in the solvent.

For benzodioxole derivatives, crystallization can be induced by cooling the reaction mixture or by recrystallization from a suitable solvent. For example, a benzodioxole heterocyclic compound was crystallized by cooling the reaction mixture to 2-8°C. google.com In another instance, single crystals of an analogue, ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, suitable for X-ray analysis were obtained by recrystallization from cyclohexane at room temperature. nih.gov

The choice of solvent is crucial for successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The table below provides details on the crystallization of a benzodioxole analogue.

| Compound | Solvent | Procedure | Reference |

| Ethyl 3-(1,3-benzodioxol-5-yl)acrylate | Not specified | Not specified, resulted in a solid with a melting point of 339 K | researchgate.net |

Chemical Reactivity and Transformation Studies of Ethyl 1,3 Benzodioxole 2 Carboxylate and Analogues

Oxidation Reactions of the Ester Moiety and Benzodioxole Ring

The oxidation of Ethyl 1,3-benzodioxole-2-carboxylate can be directed at either the ester group, typically through hydrolysis, or at heterocyclic rings that may be fused to the benzodioxole core.

The conversion of the ethyl ester group in this compound to its corresponding carboxylic acid, 1,3-benzodioxole-2-carboxylic acid, is fundamentally a hydrolysis reaction. This process involves the cleavage of the ester bond. The hydrolysis can be effectively carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for converting esters to carboxylic acids. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acid workup step is required to protonate the resulting carboxylate salt to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. This is a reversible process, and the use of a large excess of water can drive the equilibrium towards the formation of the carboxylic acid.

| Reaction | Reagents | Product |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 1,3-Benzodioxole-2-carboxylic acid |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | 1,3-Benzodioxole-2-carboxylic acid |

In analogues of this compound where a thiophene (B33073) ring is fused to the benzodioxole moiety, the sulfur atom of the thiophene ring is susceptible to oxidation. This oxidation typically occurs in a stepwise manner, first yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone.

The oxidation is generally achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The reactivity of the thiophene sulfur towards oxidation is influenced by the electronic nature of the substituents on the ring. The sulfur atom acts as a nucleophile in these reactions.

The first oxidation step converts the sulfide (B99878) in the thiophene ring to a sulfoxide. The sulfoxide is more resistant to further oxidation than the initial sulfide. However, with a stronger oxidizing agent or more forcing reaction conditions, the sulfoxide can be further oxidized to the corresponding sulfone. These oxidized derivatives are of interest due to their altered chemical and physical properties.

| Starting Material | Oxidizing Agent | Product(s) |

| Thiophene-fused benzodioxole | m-CPBA (1 equivalent) | Thiophene-fused benzodioxole sulfoxide |

| Thiophene-fused benzodioxole | m-CPBA (>2 equivalents) | Thiophene-fused benzodioxole sulfone |

| Thiophene-fused benzodioxole | Hydrogen Peroxide | Thiophene-fused benzodioxole sulfone |

Reduction Reactions of the Ester Group

The ester functionality of this compound can be readily reduced to a primary alcohol.

The reduction of this compound to (1,3-benzodioxol-2-yl)methanol is typically accomplished using strong reducing agents, most commonly Lithium Aluminium Hydride (LiAlH₄). harvard.edumasterorganicchemistry.comlumenlearning.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. lumenlearning.comchemistrysteps.com

The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. A final aqueous workup with a dilute acid is necessary to protonate the alkoxide and yield the primary alcohol, (1,3-benzodioxol-2-yl)methanol. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Ester Reduction | 1. LiAlH₄, THF 2. H₃O⁺ (workup) | (1,3-Benzodioxol-2-yl)methanol |

Substitution Reactions on the Benzodioxole and Ester Scaffolds

Substitution reactions can potentially occur on both the benzodioxole ring and the ester group, though the former often requires harsh conditions.

The methylenedioxy bridge of the 1,3-benzodioxole (B145889) ring system is generally stable to many chemical reagents. However, under certain conditions, it can undergo cleavage through nucleophilic attack. This reaction is not a simple substitution but rather a ring-opening process.

The reaction involves the nucleophilic attack on the methylene (B1212753) carbon of the dioxole ring. This can be achieved with strong nucleophiles. The cleavage of the C-O bond of the acetal-like methylenedioxy group results in the formation of a catechol derivative, where the two hydroxyl groups are on the benzene (B151609) ring. For instance, the cleavage of spiro[1,3-benzodioxole] derivatives with nucleophiles like amines can lead to the opening of the benzodioxole ring to yield tetrachlorocatechol. researchgate.net This type of reaction highlights the latent reactivity of the methylenedioxy group, which can be exploited in the synthesis of substituted catechols.

| Reaction Type | Reagents | General Product |

| Methylenedioxy Bridge Cleavage | Strong Nucleophiles (e.g., organolithium reagents, strong bases) | Catechol Derivatives |

Electrophilic and Nucleophilic Substitution on Aromatic Moieties

The aromatic ring of 1,3-benzodioxole derivatives exhibits distinct reactivity towards electrophilic and nucleophilic substitution, governed by the electronic properties of its substituents. The fused methylenedioxy group is electron-donating, which activates the benzene ring towards electrophilic attack. chemicalbook.com Conversely, this electron-rich nature makes the ring generally inert to nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups are also present. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution

The electron-donating methylenedioxy group enhances the electron density of the aromatic ring, facilitating reactions with electrophiles. chemicalbook.com However, for many standard electrophilic aromatic substitutions, a catalyst is still necessary to generate a sufficiently strong electrophile capable of overcoming the activation energy required to temporarily disrupt the ring's aromaticity. wikipedia.orglibretexts.org Common electrophilic reactions include halogenation and Friedel-Crafts acylation.

For instance, the halogenation of benzene derivatives typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to polarize the halogen molecule (e.g., Br₂ or Cl₂) and increase its electrophilicity. wikipedia.orglibretexts.org In the context of benzodioxole derivatives, a patent has described the chlorination of a substituted 1,3-benzodioxole using sulfuryl chloride, highlighting an effective method for introducing chlorine atoms onto the ring. epo.org Similarly, Friedel-Crafts acylation can be performed on 1,3-benzodioxole using heterogeneous acid catalysts, leading to the introduction of an acyl group onto the aromatic ring, although selectivity can be a challenge. mdpi.com The position of substitution is directed by the activating methylenedioxy group, typically to the positions ortho to one of the oxygen atoms.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a less common pathway for electron-rich systems like 1,3-benzodioxole. masterorganicchemistry.com This type of reaction, where a nucleophile displaces a leaving group on the aromatic ring, generally requires the presence of potent electron-withdrawing groups (such as nitro or cyano groups) at positions ortho or para to the leaving group. libretexts.orgwikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comyoutube.com

For a compound like this compound, which lacks both a good leaving group (like a halogen) and strong activating groups on its aromatic ring, direct SNAr is not a feasible reaction pathway under standard conditions. However, related bromo-benzodioxole derivatives can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which achieves substitution of the halogen via an organometallic mechanism rather than a direct SNAr pathway. worldresearchersassociations.com

| Reaction Type | Typical Reagents | Activating/Deactivating Factors | Example Reaction | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation (Chlorination) | SO₂Cl₂ or Cl₂/Lewis Acid (e.g., FeCl₃) | Activated by the electron-donating methylenedioxy group. | Chlorination of a benzodioxole derivative. | epo.org |

| Electrophilic Acylation | Acyl chloride/anhydride with a Lewis or Brønsted acid catalyst. | Activated by the methylenedioxy group. | Acylation of 1,3-benzodioxole with propionic anhydride. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaNH₂, NaOH). | Requires a good leaving group (e.g., F, Cl) and strong electron-withdrawing groups (e.g., -NO₂) ortho/para to it. | Reaction of p-chloronitrobenzene with hydroxide. (General principle) | libretexts.org |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst (e.g., PdCl₂(PPh₃)₂), and a base. | Requires an aryl halide (e.g., bromo-benzodioxole). | Coupling of a bromo-benzodioxole triazole with various boronic acids. | worldresearchersassociations.com |

Other Significant Chemical Transformations

Beyond substitutions on the aromatic core, the functional groups of benzodioxole derivatives can undergo a variety of important chemical transformations. These include ring-opening reactions of epoxide-containing analogues and the interconversion of the ester group to create new derivatives.

Ring-Opening Reactions in Epoxide-Containing Benzodioxole Derivatives

Epoxide-containing benzodioxole derivatives, such as Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, are valuable intermediates because the strained three-membered epoxide ring can be opened by a wide range of nucleophiles. The reaction's outcome, particularly its regioselectivity, depends significantly on whether it is performed under acidic or basic conditions.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom in a process that resembles an SN1 reaction. For example, acid-catalyzed hydrolysis (using aqueous acid) of an epoxide leads to the formation of a trans-1,2-diol.

Under basic conditions , the reaction proceeds via an SN2 mechanism. The nucleophile directly attacks the less sterically hindered carbon atom of the epoxide. This attack from the backside results in an inversion of stereochemistry at the site of reaction. For instance, reaction with a hydroxide or alkoxide ion will attack the less substituted carbon to yield a diol or an ether-alcohol, respectively.

| Reaction Condition | Nucleophile | Regioselectivity of Attack | Product Type | Reference (Mechanism) |

|---|---|---|---|---|

| Acidic (e.g., H₂SO₄) | H₂O (Hydrolysis) | More substituted carbon | trans-1,2-diol | worldresearchersassociations.com |

| Acidic (e.g., H₂SO₄) | ROH (Alcoholysis) | More substituted carbon | trans-alkoxy-alcohol | worldresearchersassociations.com |

| Basic (e.g., NaOH) | ⁻OH (Hydrolysis) | Less substituted carbon | trans-1,2-diol | worldresearchersassociations.com |

| Basic (e.g., NaOR) | ⁻OR (Alkoxide) | Less substituted carbon | trans-alkoxy-alcohol | worldresearchersassociations.com |

Functional Group Interconversions for Derivative Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. For this compound, the ethyl ester group is a prime site for such modifications, enabling the synthesis of a diverse range of derivatives.

One of the most common FGIs is the hydrolysis of the ester to its corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like sodium hydroxide, followed by an acidic workup. Research has demonstrated this transformation in the synthesis of benzodioxole acetic acid derivatives, which showed different biological activities compared to their ester precursors. nih.gov

The ester can also be converted into an amide by reacting it with an amine. While direct aminolysis of esters can be slow, a more common route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (e.g., using oxalyl chloride or SOCl₂), and then reacting the acyl chloride with the desired amine. This multi-step process was employed in the synthesis of various N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl) acetamide (B32628) derivatives. frontiersin.orgnih.gov

Another important FGI is the reduction of the ester. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester group to a primary alcohol. This transformation opens up further synthetic possibilities, as the resulting alcohol can be subjected to oxidation or substitution reactions.

| Transformation | Reagents | Product Functional Group | Significance | Reference (Example) |

|---|---|---|---|---|

| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | Carboxylic Acid | Creates derivatives with different solubility and biological activity. | nih.gov |

| Amidation (via acid chloride) | 1. Hydrolysis (NaOH) 2. Oxalyl Chloride 3. Amine (R-NH₂) | Amide | Allows for the introduction of diverse nitrogen-containing substituents. | frontiersin.orgnih.gov |

| Reduction | LiAlH₄ in dry ether or THF | Primary Alcohol | Provides a precursor for further oxidation or substitution reactions. | General transformation |

| Transesterification | Different alcohol (R'-OH) with an acid or base catalyst. | Different Ester | Modifies the ester group without removing it. | General transformation |

Table of Mentioned Compounds

| Common/Trivial Name | IUPAC Name |

|---|---|

| This compound | This compound |

| PMK ethyl glycidate | Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate |

| Catechol | Benzene-1,2-diol |

| Sulfuryl chloride | Sulfuryl dichloride |

| Oxalyl chloride | Ethanedioyl dichloride |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate(1-) |

| Sodium hydroxide | Sodium hydroxide |

| p-Chloronitrobenzene | 1-Chloro-4-nitrobenzene |

| (6-bromobenzo[d] chemicalbook.comnih.govdioxol-5-yl)methanol | (6-Bromo-1,3-benzodioxol-5-yl)methanol |

Computational Chemistry and Molecular Modeling of Benzodioxole 2 Carboxylates

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of benzodioxole-2-carboxylates. These theoretical studies offer a molecular-level understanding that complements experimental data.

The optimization of molecular geometry is a foundational step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For benzodioxole derivatives, Density Functional Theory (DFT) has emerged as a widely used and reliable method. mdpi.commdpi.com

Commonly, the B3LYP functional is paired with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization. mdpi.comijrar.org This process involves calculating the potential energy of the molecule at various atomic arrangements until a minimum energy conformation is identified. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study on ethyl indole-2-carboxylate, a related heterocyclic ester, the optimized geometry revealed significant details about the planarity of the ring system and the orientation of the ethyl carboxylate group. ijrar.org Similar approaches are applied to Ethyl 1,3-benzodioxole-2-carboxylate to predict its most stable conformation, which is essential for understanding its reactivity and interactions.

The choice of method and basis set is critical for accuracy. While semi-empirical methods like AM1 and PM3 can provide initial geometries, DFT methods generally offer a more accurate description of the electronic structure, which is crucial for molecules containing heteroatoms and conjugated systems like benzodioxole-2-carboxylates. mdpi.com

Table 1: Common Geometry Optimization Methodologies

| Method | Basis Set | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p), 6-311++G(d,p) | Accurate geometry and electronic property prediction. |

| Hartree-Fock (HF) | 6-31+G(d) | A less computationally expensive ab initio method. |

| Semi-empirical (e.g., AM1, PM3) | N/A | Faster, less accurate, often for initial geometry. |

Analysis of Excited State Dipole Moments

The change in dipole moment upon electronic excitation is a key parameter that influences a molecule's photophysical properties and its interactions with the surrounding medium. For benzodioxole derivatives, the excited state dipole moment is often larger than the ground state dipole moment, indicating a more polar nature in the excited state. semanticscholar.org

The solvatochromic method is a common experimental and theoretical approach to estimate the excited state dipole moment. This method involves studying the shift in the absorption and emission spectra of a compound in solvents of varying polarities. semanticscholar.org The Lippert-Mataga and Bakhshiev equations are frequently used to correlate the Stokes shift with the solvent polarity function, from which the change in dipole moment can be calculated. nih.gov

For a derivative of 1,3-benzodioxole (B145889), it was observed that the excited state dipole moment was indeed greater than the ground state, suggesting a significant redistribution of electron density upon excitation. semanticscholar.org This property is crucial for understanding the potential of these molecules in applications such as fluorescent probes and materials for nonlinear optics.

The interactions between a solute molecule and the surrounding solvent molecules can significantly affect its chemical behavior, reactivity, and spectral properties. For benzodioxole-2-carboxylates, these interactions can range from non-specific dipole-dipole interactions to more specific hydrogen bonding.

Studies on related heterocyclic compounds have shown that both universal solute-solvent interactions and hydrogen bonding play a role. semanticscholar.org The nature and strength of these interactions can be probed using techniques like Kamlet-Taft and Catalan solvatochromic comparison methods. semanticscholar.org These methods help to quantify the contribution of different types of interactions.

In protic solvents, hydrogen bonding can stabilize both the ground and excited states of the molecule, while in aprotic solvents, dipole-dipole and induced dipole interactions are more dominant. semanticscholar.orgresearchgate.net Understanding these interactions is vital for predicting the behavior of this compound in different chemical environments, including biological systems.

The potential for intramolecular charge transfer (ICT) is a critical electronic property of many organic molecules, including benzodioxole derivatives. ICT involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.

The presence of the electron-rich benzodioxole ring system coupled with an electron-withdrawing carboxylate group suggests that this compound may exhibit ICT characteristics. Theoretical calculations, such as the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the charge transfer potential. researchgate.net A significant spatial separation between the HOMO (often localized on the donor moiety) and the LUMO (on the acceptor moiety) is indicative of a charge transfer transition. This property is fundamental to the molecule's fluorescence and its potential use in electronic devices.

Molecular Docking Simulations in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy, of a ligand to a protein's active site. mdpi.com These simulations also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Several studies have investigated the docking of benzodioxole derivatives with various protein targets. For example, benzodioxole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and tubulin, demonstrating their potential as inhibitors. researchgate.netresearchgate.net In these studies, the benzodioxole moiety often engages in key hydrophobic or π-π stacking interactions within the binding pocket.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein and using a scoring function to evaluate the best-fitting poses. The results can guide the design of more potent and selective analogs.

Table 2: Representative Protein Targets for Benzodioxole Derivatives in Docking Studies

| Protein Target | Potential Therapeutic Area | Key Interactions Observed |

|---|---|---|

| Cyclooxygenase (COX) | Anti-inflammatory | Hydrogen bonding, hydrophobic interactions researchgate.net |

| Tubulin | Anticancer | Hydrophobic interactions, π-π stacking researchgate.net |

| Dihydrofolate Reductase (DHFR) | Antimicrobial | Hydrogen bonding, hydrophobic interactions mdpi.com |

Analysis of Binding Site Residues and Intermolecular Forces (e.g., Hydrogen Bonding, Electrostatic Interactions)

Molecular docking and structural analysis have been instrumental in elucidating how benzodioxole derivatives interact with their biological targets. The specific nature of these interactions dictates the binding affinity and, consequently, the biological efficacy of the compounds.

Studies on various receptors have identified key amino acid residues that form crucial contacts with benzodioxole-based ligands. For instance, in the context of ligand-gated ion channels, carboxylate groups have been shown to bind to an intersubunit site. This binding pocket involves significant electrostatic and hydrogen bonding interactions with residues such as Arginine (Arg77 and Arg105) and Glutamic acid (Glu181). nih.gov The benzodioxole oxygen atoms can also participate directly in intermolecular interactions, with observations of conventional hydrogen bonds forming with residues like Lysine. researchgate.net

In addition to hydrogen bonding, other forces play a critical role in stabilizing the ligand-receptor complex. Crystal structure analysis of complex molecules containing the 1,3-benzodioxole scaffold reveals the presence of weak C-H···O hydrogen bonds and π-π stacking interactions between the benzodioxole ring system and aromatic residues within the protein's binding site. researchgate.net Hydrophobic interactions are also common, where non-polar regions of the ligand interact with hydrophobic amino acid residues in the binding pocket, further anchoring the molecule. arabjchem.org For example, in studies of related benzodioxane derivatives with acetylcholinesterase, hydrophobic interactions with proline and glutamine residues, alongside hydrogen bonds with tyrosine and arginine, were key to ligand stabilization. arabjchem.org

The cyclooxygenase (COX) enzymes are another important target for benzodioxole derivatives. The primary difference between the two isoforms, COX-1 and COX-2, is a single amino acid substitution within the active site: isoleucine in COX-1 is replaced by a smaller valine in COX-2. nih.gov This substitution creates a larger binding pocket in COX-2, which can be exploited for the design of selective inhibitors. The bulkier benzodioxole moiety, compared to a simple phenyl ring, may favor binding to the more spacious COX-2 active site. nih.gov

The following table summarizes the types of intermolecular forces and the specific amino acid residues that have been identified in the binding of benzodioxole derivatives or their key functional groups to biological targets.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue(s) | Target/Context |

| Hydrogen Bonding / Electrostatic | Carboxylate Group | Arg77, Arg105, Glu181 | Ligand-Gated Ion Channel nih.gov |

| Hydrogen Bonding | Benzodioxole Oxygen | Lysine | General observation researchgate.net |

| Hydrogen Bonding | Ligand functional groups | Tyrosine, Glutamine, Arginine | Acetylcholinesterase arabjchem.org |

| π-π Stacking | Benzodioxole Ring | Aromatic residues (e.g., Phenylalanine) | General crystal structure researchgate.net |

| Hydrophobic Interactions | Ligand hydrophobic regions | Proline, Glutamine | Acetylcholinesterase arabjchem.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. nih.govnih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts.

QSAR studies on benzodioxole derivatives have successfully correlated specific molecular features with various biological activities. For instance, in a study on the antilipid peroxidation activity of benzodioxoles, the models developed suggested that the activity is heavily dependent on the charges of the carbon atoms connected to the oxygen atoms of the dioxole ring. nih.gov The activity was also found to depend on the molecule's charged surface area and dipole moment. nih.gov This research highlighted that the presence of methoxy (B1213986) substituents on the phenyl ring at certain positions significantly lowered the antioxidant activity. nih.gov

In the context of schistosomicidal activity, the structural conformation of 1,3-benzodioxole derivatives was found to be a key determinant of efficacy. A restricted structure, where a thiazolidinone ring is attached to the benzodioxole ring, combined with the presence of a bulky bromine substituent, was shown to enhance biological activity. nih.gov This suggests that both electronic properties and steric factors are crucial for the interaction with the biological target.

Similarly, for benzodioxole derivatives designed as COX inhibitors, the nature of the substituent group plays a critical role. Research has shown that a benzodioxole derivative with a free acetic acid group exhibited stronger inhibition of COX enzymes compared to its corresponding acetate (B1210297) ester form. nih.gov This indicates that the presence of a hydrogen-bond-donating carboxylic acid is important for activity in this class of compounds.

Semiempirical methods are a class of quantum chemistry calculations that simplify the complex equations of ab initio methods by using parameters derived from experimental data. uni-muenchen.dewikipedia.org These methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a balance between computational cost and accuracy, making them well-suited for calculating molecular descriptors for the larger sets of molecules typically used in QSAR studies. uni-muenchen.deresearchgate.net

Several QSAR studies on benzodioxole derivatives have successfully employed semiempirical methods to generate the necessary descriptors. In one study modeling the antioxidant activities of benzodioxoles, quantum chemical descriptors, including Mulliken charges on the atoms of the dioxole ring, were calculated at the AM1 level. nih.gov Another QSAR investigation on the corrosion inhibition properties of 1,3-benzodioxole derivatives utilized a range of semiempirical methods, including AM1, PM3, and MNDO, to establish the relationship between molecular structure and inhibitory efficiency. researchgate.net The use of the PM3 method has also been documented in QSAR studies of other heterocyclic compounds to predict anti-HIV activity, where it helped identify key descriptors like LogP, polar surface area, and electrostatic potential values. researchgate.net These applications demonstrate that semiempirical methods are a valuable tool in QSAR, enabling the calculation of electronic and structural properties that are fundamental to correlating a molecule's structure with its biological function. nih.govresearchgate.net

Computational-Aided Molecular Design and Virtual Screening

Computational-aided molecular design and virtual screening are powerful strategies that leverage computational power to identify and optimize lead compounds in the drug discovery process. These techniques range from ligand-based methods, like pharmacophore modeling, to structure-based methods, such as target-based drug design.

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. nih.gov This "pharmacophore model" then serves as a 3D query to screen large databases of virtual compounds, rapidly identifying those that are likely to be active. nih.govfrontiersin.org

This strategy has been effectively applied to the discovery of novel 1,3-benzodioxole derivatives. In a search for new plant growth regulators, a pharmacophore model was established based on a known auxin receptor agonist. frontiersin.org The most successful model consisted of a hydrophobic/aromatic centroid, a hydrogen-bond acceptor, and another hydrophobic centroid. frontiersin.org This model was used to screen a virtual library, leading to the identification of thousands of potential hits, which were then filtered based on physicochemical properties to select a smaller number of molecules for synthesis and testing. frontiersin.org This approach successfully led to the discovery of a novel N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivative with outstanding root growth-promoting effects. frontiersin.org The validation of a pharmacophore model is a critical step, often assessed by its ability to distinguish known active compounds from inactive "decoy" molecules. nih.gov

Target-based drug design relies on the known three-dimensional structure of a biological target, such as a protein or enzyme. This approach uses computational techniques like molecular docking to predict how a potential drug molecule might bind to the target's active site.

This strategy is evident in the development of selective COX-2 inhibitors. The structural knowledge that the COX-2 active site contains a valine residue, in contrast to the larger isoleucine in COX-1, allows for the rational design of larger ligands that can fit into the more spacious COX-2 pocket but are sterically hindered from binding to COX-1. nih.gov The 1,3-benzodioxole scaffold has been considered in this context as a potentially larger moiety that could confer COX-2 selectivity. nih.gov

Another example is the design of 1,3-benzodioxole derivatives to target the enzyme thioredoxin reductase (TrxR), which is often overexpressed in cancer cells. nih.gov By learning from the metabolism of existing drugs, researchers have designed and synthesized organic arsenicals conjugated with the 1,3-benzodioxole moiety. nih.gov This design strategy aims to leverage the benzodioxole structure to improve the delivery and efficacy of the arsenical warhead, leading to potent and selective inhibition of TrxR and demonstrating strong anti-cancer effects. nih.gov

Proteochemometric Approaches for Enzyme Inhibitor Modeling

Proteochemometric (PCM) modeling is a sophisticated computational technique that simultaneously analyzes the interactions of multiple ligands with multiple protein targets. rjptonline.org This approach extends the principles of Quantitative Structure-Activity Relationship (QSAR) modeling by incorporating descriptors for both the chemical compounds and the target proteins. rjptonline.org By integrating information from both entities, PCM can build robust models to predict the bioactivity of novel compounds against various related enzymes or mutants, identify key selectivity determinants, and extrapolate to new targets. rjptonline.orgacs.org

Currently, there is a lack of specific proteochemometric studies focused on this compound and its derivatives as enzyme inhibitors in publicly available literature. However, the benzodioxole scaffold has been the subject of computational investigations, such as QSAR and molecular docking, for its inhibitory effects on enzymes like cyclooxygenases (COX) and α-amylase. nih.govmdpi.com These studies indicate the relevance of the benzodioxole core in enzyme-targeted drug discovery and suggest that this compound class would be a suitable candidate for future PCM analysis.

A hypothetical PCM study on benzodioxole-2-carboxylates would involve several key steps. First, a dataset of benzodioxole derivatives with measured inhibitory activities against a panel of related enzymes (e.g., different subtypes of COX or other hydrolases) would be compiled. Next, numerical descriptors for both the compounds and the proteins would be generated. For the benzodioxole derivatives, these descriptors could include 2D fingerprints, topological indices, and quantum-chemical properties, similar to those used in QSAR studies of benzodioxoles. nih.govresearchgate.net For the protein targets, descriptors could be derived from their amino acid sequences or 3D structures, representing properties like hydrophobicity, steric bulk, and electrostatic potential of the binding site residues. nih.gov

These descriptor sets would then be combined and used to train a machine learning model, such as partial least squares (PLS), support vector machines (SVM), or deep neural networks, to correlate the compound-protein descriptor pairs with the observed biological activity. acs.org The resulting PCM model could then be used to predict the inhibitory profile of new, untested benzodioxole-2-carboxylate derivatives, guiding the synthesis of compounds with improved potency and selectivity.

The table below illustrates a potential setup for a proteochemometric study involving benzodioxole-2-carboxylates.

Table 1: Hypothetical Proteochemometric Modeling Scheme for Benzodioxole-2-Carboxylates

| Component | Description | Examples | Reference |

|---|---|---|---|

| Compound Set | A series of structurally related benzodioxole-2-carboxylate derivatives. | This compound and its analogs with varying substituents on the aromatic ring. | nih.gov |

| Protein Set | A family of related enzymes targeted by the compound set. | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2). | nih.gov |

| Compound Descriptors | Numerical representations of the physicochemical and structural properties of the ligands. | Molecular weight, LogP, topological polar surface area (TPSA), extended-connectivity fingerprints (ECFPs). | acs.org |

| Protein Descriptors | Numerical representations of the properties of the enzyme binding sites. | Z-scales of amino acid residues, properties derived from protein crystal structures (e.g., hydrophobicity, charge distribution). | nih.gov |

| Machine Learning Model | Algorithm used to correlate descriptors with biological activity (e.g., IC₅₀). | Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest. | acs.orgnih.gov |

| Model Validation | Statistical methods to assess the predictive power and robustness of the model. | Cross-validation, prediction on an external test set, calculation of R² and RMSE. | rjptonline.orgnih.gov |

Biological and Pharmacological Research Applications of 1,3 Benzodioxole 2 Carboxylate Derivatives

Enzyme Inhibition Studies

The unique structural features of 1,3-benzodioxole (B145889) derivatives make them candidates for interacting with various enzyme systems. Research has explored their potential to inhibit several key enzymes implicated in disease processes.

Histone Deacetylase (HDAC) Enzyme Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancers and other diseases, making them a target for therapeutic intervention. While specific research on the direct HDAC inhibitory activity of Ethyl 1,3-benzodioxole-2-carboxylate is not extensively documented in publicly available literature, broader studies on related 1,3-benzodioxole derivatives have shown promise. For instance, newly synthesized benzamide (B126) derivatives have been evaluated for their inhibitory activity against histone deacetylase, with some compounds showing IC50 values in the micromolar range. nih.gov The structure-activity relationship of these compounds indicated that specific substitutions on the benzanilide (B160483) moiety were crucial for their inhibitory action. nih.gov This suggests that the 1,3-benzodioxole scaffold could be a valuable template for the design of novel HDAC inhibitors.

Lactate (B86563) Dehydrogenase (LDH) Isoenzyme Inhibition

Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in the metabolic pathway of cancer cells, which often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect). nih.gov Inhibition of LDHA is therefore considered a potential strategy for cancer therapy. nih.gov

In this context, derivatives of 1,3-benzodioxole have been synthesized and evaluated for their LDHA inhibitory potential. A study focused on new 1,3-benzodioxole derivatives, synthesized through trans-esterification, identified compounds with significant and selective LDHA inhibitory activity. nih.gov Notably, two compounds from this study demonstrated potent inhibition.

Table 1: LDHA Inhibition by 1,3-Benzodioxole Derivatives

| Compound | LDHA IC₅₀ (µM) |

|---|---|

| Compound 2 | 13.63 |

| Compound 10 | 47.2 |

Data sourced from a study on the synthesis and screening of 1,3-benzodioxole derivatives as lactate dehydrogenase inhibitors. nih.govnih.gov

Compound 2, in particular, exhibited a more potent LDHA inhibitory activity than the natural product Machilin A (IC₅₀ of 84 µM), which also contains a 1,3-benzodioxole ring. nih.gov These findings highlight the potential of the 1,3-benzodioxole scaffold in developing novel LDHA inhibitors. nih.gov

Malonic Acid Carboxylase Inhibition

Modulation of Cytochrome P450 Enzymes

The 1,3-benzodioxole ring is a well-known modulator of cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are a large family of monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs, and endogenous compounds. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions. The FMN domain of NADPH-cytochrome P450 reductase is responsible for interacting with target P450s. nih.gov While direct studies on this compound are limited, the general class of 1,3-benzodioxole-containing compounds is recognized for this inhibitory activity. This property is often attributed to the formation of a metabolic intermediate that binds to the heme iron of the enzyme, rendering it inactive.

Succinate Dehydrogenase (SDH) Inhibitory Activity

Succinate dehydrogenase (SDH) is a key enzyme complex that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov Inhibition of SDH can lead to impaired cellular respiration and has been investigated as a potential target in certain cancers and other diseases. nih.govnih.gov Currently, there is a lack of specific research in the public domain detailing the inhibitory activity of this compound or its close derivatives against SDH.

Antimicrobial Activity Research (In vitro)

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of antibiotic resistance. The 1,3-benzodioxole scaffold has been explored as a basis for the synthesis of novel compounds with potential antimicrobial properties.

Several studies have demonstrated the in vitro antimicrobial activity of various derivatives of 1,3-benzodioxole. For example, peptidyl derivatives of 1,3-benzodioxole have been synthesized and evaluated, with some showing the ability to promote the growth of certain organisms like Bacillus subtilis. nih.gov In another study, Schiff base derivatives containing the 1,3-benzodioxole moiety were synthesized and tested against a panel of pathogenic bacteria. One of the Schiff base derivatives showed inhibitory activity against four out of five tested strains, which included methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Furthermore, new thiazolidinone and methylthiazole derivatives incorporating a benzodioxole nucleus have been synthesized and evaluated for their antimicrobial activity. tandfonline.com These compounds exhibited weak to moderate effects against the tested bacteria. tandfonline.com A series of 1,3-benzodioxoles were synthesized and evaluated for their in vitro ability to inhibit the growth of three human tumor cell lines, though no cytotoxic effects were observed at the tested concentration. researchgate.net

Table 2: In vitro Antimicrobial Activity of Selected 1,3-Benzodioxole Derivatives

| Derivative Type | Test Organism | Activity | Reference |

|---|---|---|---|

| Schiff Base Derivative | Escherichia coli | Active | researchgate.net |

| Schiff Base Derivative | Pseudomonas aeruginosa | Active | researchgate.net |

| Schiff Base Derivative | Enterococcus faecalis | Inactive | researchgate.net |

| Schiff Base Derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | Active | researchgate.net |

| Schiff Base Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | researchgate.net |

| Peptidyl Derivative | Bacillus subtilis | Growth promotion | nih.gov |

| Thiazolidinone/Methylthiazole Derivative | Various Bacteria | Weak to moderate | tandfonline.com |

These studies collectively suggest that the 1,3-benzodioxole nucleus is a viable starting point for the development of new chemical entities with a range of antimicrobial activities.

Anticancer Research

The 1,3-benzodioxole ring system is a structural component of several natural products with cytotoxic properties, such as podophyllotoxin. nih.govresearchgate.net This has spurred significant research into synthetic derivatives as potential anticancer agents.

A number of 1,3-benzodioxole derivatives have been synthesized and evaluated for their ability to inhibit the growth of human tumor cell lines. nih.govnih.gov One of the most active compounds identified is 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, which demonstrated significant growth inhibitory activity against 52 different human cancer cell lines at concentrations in the micromolar to nanomolar range (10⁻⁷ to 10⁻⁵ M). nih.gov

In another study, modifications to the 1,3-benzodioxole moiety of the natural compound noscapine (B1679977) led to potent cytotoxic agents. nih.gov A dioxino-containing analogue, compound 20, was highly effective against breast cancer (MCF-7) cells with an EC₅₀ value of 0.73 μM. nih.gov This compound also showed potent activity (EC₅₀ <2 μM) against a panel of other cancer cell lines, including melanoma, non-small cell lung, brain, and kidney cancers. nih.gov However, not all derivatives show this level of activity; one study reported that a series of synthesized 1,3-benzodioxoles had no noticeable cytotoxic effects at a concentration of 10⁻⁴ M. nih.gov

Table 3: Cytotoxic Effects of Selected 1,3-Benzodioxole Derivatives

| Derivative | Cancer Cell Line(s) | Measured Activity | Reference |

|---|---|---|---|

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | GI₅₀ ranging from 10⁻⁷ to 10⁻⁵ M | nih.gov |

| Dioxino-containing noscapine analogue (Compound 20) | MCF-7 (Breast) | EC₅₀ of 0.73 μM | nih.gov |

| Dioxino-containing noscapine analogue (Compound 20) | Melanoma, Lung, Brain, Kidney | EC₅₀ < 2 μM | nih.gov |

| A series of 1,3-benzodioxoles (compounds 2-12) | Three human tumor cell lines | No cytotoxic effects at 10⁻⁴ M | nih.gov |

A primary mechanism behind the anticancer effects of many 1,3-benzodioxole derivatives is their ability to interfere with microtubule dynamics. nih.govnih.gov A class of synthetic 6-benzyl-1,3-benzodioxole compounds exhibits significant antimitotic activity by inhibiting the assembly of microtubules. nih.gov These compounds act as competitive inhibitors of colchicine's binding to tubulin. nih.gov Structure-activity studies revealed that maximum activity requires an intact dioxole ring and specific methoxy (B1213986) or ethoxy substitutions. nih.gov

This mechanism was further confirmed with noscapine analogues modified at the 1,3-benzodioxole ring, which were found to inhibit tubulin polymerization. nih.gov X-ray crystallography studies have even provided high-resolution structural data of a deuterated noscapine derivative bound to tubulin, revealing the key interactions that can guide the design of future derivatives. nih.gov The interference with tubulin polymerization disrupts the microtubule network, which is essential for cell division, ultimately halting the cell cycle. mdpi.com

The disruption of microtubule dynamics and subsequent cell cycle arrest in the M-phase often leads to programmed cell death, or apoptosis. mdpi.com This process is a desired outcome for anticancer therapies. Research has shown that 1,3-benzodioxole derivatives can initiate this apoptotic pathway. mdpi.com For example, arsenicals conjugated with 1,3-benzodioxole derivatives have been shown to induce apoptosis both in vitro and in vivo. mdpi.com

The apoptotic process is executed by a family of cysteine proteases known as caspases. ekb.egnih.gov The induction of apoptosis by anticancer agents typically involves the activation of a cascade of these enzymes. nih.gov Key players include initiator caspases, like caspase-9, and the final executioner caspase, caspase-3. nih.gov The activation of caspase-3 is a critical step in the demolition phase of apoptosis, and its inhibition can prevent cell death. ekb.egnih.gov The ability of 1,3-benzodioxole derivatives to trigger mitotic catastrophe and subsequent apoptosis makes the study of their effects on caspase activation a critical area of cancer research. mdpi.com

Inhibition of the Thioredoxin System

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a critical antioxidant system in the human body, essential for maintaining cellular redox balance. nih.gov Its components are often overexpressed in cancer cells, contributing to their survival and resistance against oxidative stress. nih.govfrontiersin.org Consequently, the inhibition of this system, particularly TrxR, has emerged as a promising strategy in cancer therapy. frontiersin.org

Research has shown that derivatives of 1,3-benzodioxole can function as inhibitors of the thioredoxin system. nih.gov Inspired by the metabolic action of the antiepileptic drug stiripentol, which contains a 1,3-benzodioxole moiety, scientists have conjugated this structure with arsenical precursors. nih.gov These synthesized organic arsenicals demonstrated a potent ability to inhibit the thioredoxin system, leading to induced oxidative stress and subsequent apoptosis in cancer cells both in vitro and in vivo. nih.gov The 1,3-benzodioxole component was identified as being responsible for this inhibitory action. nih.gov By targeting the upregulated Trx system in cancer cells, these novel compounds showed strong anti-proliferation effects. nih.gov

Other Significant Biological Activities (In vitro)

The 1,3-benzodioxole scaffold is a feature in various molecules that exhibit antioxidant properties. chemicalbook.com The antioxidant capacity of these derivatives is often evaluated using in vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. nih.govmdpi.com

For instance, a study involving newly synthesized benzodiazepine (B76468) derivatives incorporating the 1,3-benzodioxole structure reported moderate antioxidant activity in a DPPH assay. The IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals, were recorded for these compounds.

Table 1: Antioxidant Activity of Benzodiazepine Derivatives of 1,3-Benzodioxole Data sourced from DPPH radical scavenging assays.

| Compound | IC50 (µM) |

|---|---|

| 7a | 39.85 |

| 7b | 79.95 |

| Trolox (Reference) | 7.72 |

These findings suggest that while the synthesized derivatives possess radical scavenging abilities, their potency is modest compared to the standard antioxidant Trolox. The antioxidant effect is attributed to the benzodiazepine structure's interaction with the DPPH free radical. Further research has also explored how the substitution patterns on the benzodioxole ring influence its activity as a radical-trapping antioxidant.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial ionotropic glutamate (B1630785) receptors in the central nervous system, playing a vital role in synaptic transmission and plasticity. researchgate.netnih.gov Dysregulation of AMPA receptors is implicated in various neurological and neurodegenerative disorders, including Parkinson's disease and epilepsy, making them a significant therapeutic target. researchgate.netiucc.ac.il

Recent studies have investigated 1,3-benzodioxole derivatives for their potential to modulate AMPA receptor activity and provide neuroprotective effects. researchgate.netiucc.ac.il A series of hybrid benzodioxole-propanamide (BDZ-P) compounds were synthesized and evaluated for their ability to interact with AMPA receptor subunits. iucc.ac.il Patch-clamp electrophysiology experiments revealed that these derivatives act as negative allosteric modulators of AMPARs. researchgate.net Specifically, certain compounds were found to increase the receptor's desensitization rate and slow the deactivation process. researchgate.net

One standout compound, BDZ-P7, demonstrated significant inhibitory potency across multiple AMPA receptor subunits. iucc.ac.il

Table 2: Inhibitory Activity of Compound BDZ-P7 on AMPA Receptor Subunits Data shows the half-maximal inhibitory concentration (IC50) of BDZ-P7.

| AMPA Receptor Subunit | IC50 (µM) | Fold Inhibition |

|---|---|---|

| GluA2 | 3.03 | ~8-fold |

| GluA1/2 | 3.14 | 7.5-fold |

| GluA2/3 | 3.19 | ~7-fold |

| GluA1 | 3.20 | 6.5-fold |

In a mouse model of Parkinson's disease, BDZ-P7 partially restored locomotor abilities, suggesting its potential as a lead compound for developing novel neuroprotective therapies. iucc.ac.il Research on amides of piperonylic acid (a 1,3-benzodioxole derivative) also showed an influence on the central nervous system, specifically on AMPA receptors, highlighting the therapeutic promise of this chemical class. bohrium.com

Auxins are a class of phytohormones that play a central role in regulating plant growth and development, particularly root formation. nih.gov Synthetic auxins are widely used in agriculture, but their effectiveness in promoting the growth of primary roots can be limited. nih.gov Research has identified certain 1,3-benzodioxole derivatives as potent auxin receptor agonists that can significantly enhance root growth. researchgate.netfrontiersin.orgnih.gov

Through computer-aided drug discovery, a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. nih.govfrontiersin.org One derivative, designated K-10, showed a remarkable ability to promote root growth in both Arabidopsis thaliana and rice (Oryza sativa). nih.govfrontiersin.org The activity of K-10 was found to far exceed that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.orgnih.gov

**Table 3: Effect of Compound K-10 on Primary Root Growth in Arabidopsis*** *Data represents the promotion rate at a concentration of 0.1 µM.

| Compound | Promotive Rate (%) |

|---|---|

| K-10 | +37.1% |

| HTS05309 (Lead Compound) | +18.7% |

| NAA (Reference) | -36.9% |